Cyclopentylmagnesium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;cyclopentane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVBIRNYZIHNE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-51-1 | |
| Record name | Cyclopentylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Organomagnesium Reagents in Carbon Carbon Bond Formation
Organomagnesium halides, universally known as Grignard reagents, are cornerstones of synthetic organic chemistry, primarily celebrated for their exceptional ability to form new carbon-carbon bonds. smolecule.comjove.com The fundamental process, the Grignard reaction, involves the nucleophilic addition of the organomagnesium compound to an electrophilic carbon atom, most commonly found in carbonyl groups of aldehydes, ketones, and esters. jove.compearson.com This two-step reaction first sees the in-situ formation of the Grignard reagent from an organohalide and magnesium metal. jove.com Subsequently, this highly reactive species attacks the carbonyl carbon, creating a new C-C bond and forming a magnesium alkoxide intermediate, which upon acidic hydrolysis, yields an alcohol. pearson.com The versatility and reliability of this method have established it as a fundamental tool for constructing the carbon skeletons of complex organic molecules. smolecule.com
Historical Context of Cyclopentylmagnesium Chloride Development in Grignard Chemistry
While the discovery of Grignard reagents by Victor Grignard dates back to the turn of the 20th century, the specific development and application of individual reagents like cyclopentylmagnesium chloride are less singularly documented. Their evolution is intertwined with the broader expansion of Grignard chemistry. The general preparative method involves reacting the corresponding organohalide—in this case, chlorocyclopentane—with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comorgsyn.org The use of cyclic Grignard reagents became more prevalent as chemists sought to synthesize alicyclic and more complex molecular architectures, including those found in natural products like terpenes. chemicalbook.com The commercial availability of this compound in solution has made it a convenient and accessible tool for both academic and industrial research. orgsyn.orglookchem.com
Overview of Cyclopentylmagnesium Chloride S Role As a Nucleophilic Reagent in Academic Research
In academic research, cyclopentylmagnesium chloride serves as a versatile nucleophilic source of a cyclopentyl group. smolecule.com Its primary application is in nucleophilic addition reactions to a wide array of electrophiles.
Key Reactions and Applications:
Reactions with Carbonyls: It readily reacts with aldehydes and ketones to furnish secondary and tertiary alcohols, respectively. smolecule.com This is a classic application for building more complex alcohol-containing structures.
Synthesis of Ketones: The reaction of this compound with nitriles, followed by acidic hydrolysis, provides a pathway to cyclopentyl ketones. pearson.com
Titanium-Mediated Reactions: The reagent is employed in titanium-catalyzed reactions, such as the reductive alkylation of thioamides to produce various amines. smolecule.com It is also used in conjunction with titanium(IV) isopropoxide in Kulinkovich-type cyclopropanation reactions and for the activation of alkynes in the synthesis of complex allylic alcohols. orgsyn.orgthieme-connect.de
1,2-Addition to Enones: In the presence of additives like cerium(III) chloride or lanthanum chloride-lithium chloride complexes, the reagent's reactivity can be modulated. jove.comthieme-connect.com These additives promote selective 1,2-addition to α,β-unsaturated ketones, suppressing the competing 1,4-addition pathway and other side reactions like enolization. jove.comthieme-connect.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C5H9ClMg |
| Molecular Weight | 128.88 g/mol aksci.com |
| Appearance | Colorless to yellow or brown liquid in solution cymitquimica.comchemicalbook.com |
| Common Solvents | Diethyl ether (Et2O), Tetrahydrofuran (B95107) (THF) chemicalbook.com |
| Sensitivity | Highly sensitive to air and moisture lookchem.com |
| Primary Hazard | Reacts with water to produce flammable gases smolecule.com |
Scope and Limitations in Contemporary Synthetic Strategies
Conventional Preparation Routes from Halocyclopentanes and Magnesium
The traditional synthesis of this compound involves the reaction of a halocyclopentane with magnesium metal. google.com This process, while fundamental, is subject to various factors that can significantly influence the outcome and efficiency of the reaction.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent is paramount in Grignard reagent formation, as it not only solubilizes the reactants but also stabilizes the resulting organomagnesium compound. quora.comlibretexts.org Ethereal solvents are essential for this process. byjus.comlibretexts.orgacs.org
Diethyl Ether (Et₂O): Historically one of the most common solvents for Grignard synthesis, diethyl ether effectively solvates the magnesium ion through its lone pair electrons, forming a stabilizing complex. quora.comlibretexts.orglibretexts.orgacs.org This solvation is crucial for the reaction to proceed. utexas.edu However, its high volatility and flammability present considerable safety challenges, especially in large-scale industrial production. d-nb.info
Tetrahydrofuran (THF): THF is another widely used solvent for Grignard reactions and is often preferred over diethyl ether. byjus.comacs.org It is a more polar solvent than diethyl ether, which can enhance the reactivity of the Grignard reagent. quora.comsigmaaldrich.com Many Grignard reagents, including various commercial preparations, are supplied in THF solutions. wikipedia.org The use of anhydrous THF is critical, as water will rapidly decompose the Grignard reagent. byjus.comsigmaaldrich.com
Cyclopentyl Methyl Ether (CPME): Emerging as a greener alternative, CPME offers several advantages over traditional ethereal solvents. d-nb.infogoogle.comnih.gov Its lower water solubility simplifies the drying process and can improve the shelf life of the prepared Grignard reagent. google.com Studies have shown that Grignard reagents can be successfully prepared in CPME, sometimes offering improved performance and stability, with some solutions remaining stable for several months. d-nb.inforesearchgate.net Furthermore, CPME's higher boiling point allows for reactions at elevated temperatures, potentially leading to faster reaction times. google.com
| Solvent | Key Advantages | Key Disadvantages |
|---|---|---|
| Diethyl Ether (Et₂O) | Effective solvation and stabilization of the Grignard reagent. quora.comlibretexts.orglibretexts.orgacs.org | Highly volatile and flammable. d-nb.info |
| Tetrahydrofuran (THF) | Higher polarity enhances reactivity; commercially available in solution. quora.combyjus.comsigmaaldrich.comwikipedia.org | Can form explosive peroxides; miscible with water, making recovery difficult. d-nb.info |
| Cyclopentyl Methyl Ether (CPME) | Greener alternative; lower water solubility; higher boiling point allows for higher reaction temperatures. d-nb.infonih.govgoogle.com | May have a negative effect on the metalation of certain chlorides without a co-solvent. nih.gov |
Role of Activators and Initiators in Grignard Reagent Formation
The formation of Grignard reagents is often subject to an induction period, during which the passivating magnesium oxide layer on the surface of the magnesium metal is removed. wikipedia.org To overcome this and initiate the reaction, various activators and initiators are employed.
Chemical Activators: Small amounts of substances like iodine, 1,2-dibromoethane (B42909), or methyl iodide are commonly used to activate the magnesium surface. wikipedia.orgstackexchange.comwikidoc.org The reaction of 1,2-dibromoethane with magnesium produces ethylene (B1197577) gas, providing a visual indicator of initiation. wikipedia.orgwikidoc.org Mercuric chloride (HgCl₂) can also be used; it amalgamates the magnesium surface, enhancing its reactivity. wikipedia.orgwikipedia.orgstackexchange.comechemi.com
Diisobutylaluminum Hydride (DIBAH): DIBAH has been identified as a highly effective activator for magnesium, particularly in solvents like CPME. d-nb.inforesearchgate.netpku.edu.cnresearchgate.net It facilitates the reaction under milder conditions, allowing for initiation at or below 20°C for aryl Grignard reagents and even lower for alkyl bromides. acs.org This method has been shown to be reliable even in dilute reaction conditions. acs.org The use of DIBAH can be crucial for preparing Grignard reagents from less reactive halides. researchgate.net
Other Initiators: The addition of a small amount of a pre-formed Grignard reagent is a common technique to start a new batch. wikipedia.orgstackexchange.com Mechanical methods such as crushing the magnesium pieces, rapid stirring, or using ultrasound can also be employed to break up the oxide layer and expose fresh, reactive metal. wikipedia.orgstackexchange.com
| Activator/Initiator | Mechanism of Action | Notes |
|---|---|---|
| Iodine, 1,2-Dibromoethane | Chemically etches the magnesium oxide layer. stackexchange.comwikidoc.org | 1,2-dibromoethane produces ethylene gas, indicating reaction initiation. wikipedia.orgwikidoc.org |
| Mercuric Chloride (HgCl₂) | Forms a reactive amalgam with magnesium. wikipedia.orgwikipedia.orgechemi.com | Enhances the reactivity of the magnesium surface. stackexchange.com |
| Diisobutylaluminum Hydride (DIBAH) | Activates the magnesium surface, allowing for lower initiation temperatures. pku.edu.cnacs.orgresearchgate.net | Particularly effective in CPME. d-nb.inforesearchgate.netresearchgate.net |
| Pre-formed Grignard Reagent | Initiates the reaction by reacting with the magnesium. wikipedia.orgstackexchange.com | A common industrial practice. wikipedia.org |
Comparative Analysis of Halide Reactivity and Formation Kinetics
The nature of the halogen in the halocyclopentane precursor significantly impacts the rate and kinetics of Grignard reagent formation. The general order of reactivity for alkyl halides is I > Br > Cl > F. wikipedia.orgquora.com
Cyclopentyl Bromide vs. Cyclopentyl Chloride: The reaction of cyclopentyl bromide with magnesium is significantly faster than that of cyclopentyl chloride. mit.eduschnyderchemsafety.com In fact, the reaction with cyclopentyl chloride is approximately 100 times slower. mit.eduharvard.edu
Kinetics and Rate-Limiting Steps: The formation of the Grignard reagent from cyclopentyl bromide is often mass transport-limited, meaning the rate is controlled by how quickly the cyclopentyl bromide can diffuse to the magnesium surface. mit.eduschnyderchemsafety.com This is supported by the observation that the reaction rate is dependent on the stirring rate and inversely proportional to the solvent viscosity. mit.eduschnyderchemsafety.com Conversely, the reaction with cyclopentyl chloride is not transport-controlled; its rate is relatively insensitive to solvent viscosity and stirring rate, indicating that the chemical reaction at the magnesium surface is the rate-determining step. mit.eduschnyderchemsafety.com The activation energy for the reaction with cyclopentyl bromide is low, consistent with a diffusion-controlled process. schnyderchemsafety.com
Advanced and Scalable Synthesis Techniques
To address the challenges associated with traditional batch production of Grignard reagents, such as exothermicity and handling of sensitive materials, advanced synthesis techniques are being developed. vapourtec.com
Continuous Flow Synthesis Protocols for this compound Generation
Continuous flow technology offers a promising alternative to batch processing for the synthesis of Grignard reagents. vapourtec.comrsc.org In a continuous flow setup, reactants are continuously pumped through a reactor, often a packed-bed column containing magnesium. vapourtec.comresearchgate.net
This approach provides several advantages:
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with the highly exothermic nature of Grignard formation. vapourtec.com
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing the formation of hot spots and enabling better temperature control. google.comvapourtec.com
Increased Efficiency and Yield: Continuous flow processes can lead to higher yields and productivity compared to batch methods. rsc.orgrsc.org One study reported an increase in yield from 45% in batch to over 99% in a continuous flow system for a Grignard reaction. rsc.org
In-situ Generation and Use: Grignard reagents can be generated in-situ and immediately used in a subsequent reaction step within the same continuous flow system, which is particularly advantageous given their air and moisture sensitivity. vapourtec.com This eliminates the need for storage and handling of the reactive intermediate.
Process Intensification and Reaction Control in Organomagnesium Production
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. researchgate.net Continuous flow synthesis is a key tool for achieving process intensification in the production of organomagnesium compounds like this compound. rsc.orgrsc.org
Nucleophilic Addition Reactions
The primary mode of reactivity for this compound involves nucleophilic addition to polarized multiple bonds, most notably the carbon-oxygen and carbon-nitrogen double and triple bonds.
The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic utility, providing access to a diverse range of alcohols. smolecule.comjove.com The general mechanism involves the nucleophilic attack of the cyclopentyl group on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt, which upon acidic workup, yields the corresponding alcohol. libretexts.org
The class of the resulting alcohol is determined by the nature of the starting carbonyl compound:
Aldehydes: Reaction with aldehydes furnishes secondary alcohols. libretexts.orglibretexts.org
Ketones: Reaction with ketones produces tertiary alcohols. libretexts.orglibretexts.org
Esters: Esters react with two equivalents of the Grignard reagent to yield tertiary alcohols, where two of the alkyl groups attached to the hydroxyl-bearing carbon are cyclopentyl groups. libretexts.orgyoutube.com
Acid Chlorides: Similar to esters, acid chlorides also react with two equivalents of this compound to afford tertiary alcohols. youtube.com
In the reaction with α,β-unsaturated ketones like cyclohexenone, the addition of this compound can lead to 1,2-addition or conjugate addition products. The use of additives like cerium(III) chloride can favor the 1,2-addition product. jove.comgoogle.com For instance, in the absence of CeCl₃, the reaction with cyclohexenone primarily yields the product of β-hydride elimination, but in its presence, the desired tertiary allylic alcohol is obtained in high yield. jove.comgoogle.com
Table 1: Representative Reactions of this compound with Carbonyl Compounds
| Carbonyl Substrate | Product Class |
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
| Ester | Tertiary Alcohol |
| Acid Chloride | Tertiary Alcohol |
This compound reacts with nitriles to form ketones after a hydrolysis step. pearson.comgoogle.com The nucleophilic cyclopentyl group adds to the electrophilic carbon of the nitrile, forming an intermediate imine after the addition. pearson.commasterorganicchemistry.com This imine intermediate is then hydrolyzed, typically with aqueous acid, to yield the corresponding ketone. pearson.comgoogle.commasterorganicchemistry.com
A notable industrial application of this reaction is the synthesis of o-chlorophenyl cyclopentyl ketone, a precursor for the anesthetic ketamine. google.com In this process, o-chlorobenzonitrile is reacted with this compound. The reaction is optimized by replacing the initial diethyl ether solvent with an aromatic hydrocarbon like benzene, which improves safety and reaction kinetics. This method achieves a high yield (around 89.3%) and purity (99.6–99.7%) of the desired ketone. The molar ratio of this compound to the nitrile is often greater than one to ensure complete conversion. google.com
Table 2: Synthesis of Ketones from Nitriles using this compound
| Nitrile Substrate | Intermediate | Final Product |
| o-Chlorobenzonitrile | Imine Complex | o-Chlorophenyl cyclopentyl ketone |
| Benzyl cyanide | Imine | Benzyl cyclopentyl ketone |
This compound also undergoes nucleophilic addition to the carbon-nitrogen double bond of imines and related electrophilic systems. thieme-connect.de This reaction is a valuable method for the synthesis of amines. The cyclopentyl group attacks the imine carbon, leading to the formation of a magnesium amide intermediate, which upon protonation, gives the amine product.
Titanium-mediated reactions have expanded the scope of these additions. For instance, the combination of Ti(OiPr)₄ and this compound can be used to generate reactive titanium-imine complexes. thieme-connect.de These complexes can then react with other electrophiles in multicomponent coupling reactions. lookchem.com For example, the preformation of an azametallacyclopropane from an imine, Ti(OiPr)₄, and this compound, followed by the addition of a homopropargylic alkoxide, leads to the formation of unsaturated 1,5-amino alcohols after protonation. lookchem.com
Reactions with Nitriles for Ketone Synthesis and Subsequent Hydrolysis
Carbon-Carbon Bond Forming Reactions Beyond Simple Additions
Beyond its role in simple nucleophilic additions, this compound participates in more complex carbon-carbon bond-forming reactions, including cross-coupling and insertion reactions.
This compound can be used as a nucleophile in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds with various electrophiles, such as alkyl and aryl halides. smolecule.com These reactions, often referred to as Kumada-type couplings, typically employ nickel or palladium catalysts. organic-chemistry.org
Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative. For example, 1-chloro-2-phenylacetylene can be efficiently coupled with this compound in the presence of an iron catalyst to yield the corresponding alkylated alkyne in high yield (81–93%). d-nb.infotue.nl Similarly, iron catalysts can mediate the coupling of this compound with styrenyl chlorides. d-nb.infotue.nl Nickel catalysts, such as [Ni(dppe)Cl₂], have also been shown to be effective for the coupling of secondary alkylmagnesium chlorides with neopentyl arenesulfonates, although the yields with this compound were noted to be lower in some cases. koreascience.kr
This compound can undergo insertion reactions with electrophiles like carbon dioxide. The reaction with CO₂ results in the formation of a magnesium carboxylate, which upon acidic workup, yields cyclopentanecarboxylic acid. This carboxylation reaction is a direct method for converting the Grignard reagent into a carboxylic acid. uni-muenchen.de
Titanium-mediated carboxylation reactions have also been developed. For instance, titanium complexes generated from Ti(OiPr)₄ and this compound have been used for the synthesis of vinylcarboxylic acids from alkynes and CO₂. researchgate.net In a related process, the combination of this compound and a titanium catalyst can facilitate the hydrocarboxylation of styrenes. scispace.com However, the use of the bulkier cyclopentylmagnesium bromide in place of ethylmagnesium bromide was found to reverse the regioselectivity, favoring the β-carboxylation product. scispace.com
Another type of insertion reaction involves the formation of magnesium carbenoids. These can undergo subsequent C-H or C-C insertion reactions to form new carbon-carbon bonds, providing a pathway to construct cyclopropane (B1198618) rings and other complex molecular architectures. clockss.org
Reductive Alkylation Processes (e.g., Titanium-mediated reductive alkylation of thioamides)
This compound is a key reagent in the titanium-mediated reductive alkylation of thioamides. smolecule.com Unlike their carboxylic amide counterparts, which typically undergo intramolecular cyclopropanation (the Kulinkovich-de Meijere reaction), thioamides react with this compound in the presence of titanium(IV) isopropoxide, Ti(OiPr)₄, to yield tertiary amines. coek.info
The proposed mechanism for this transformation offers insight into the divergent reactivity. coek.info It is suggested that an initially generated titanacyclopropane intermediate undergoes a ligand exchange to form a thiatitanacyclopropane species. coek.info This species is presumed to be in equilibrium with a metallated iminium zwitterion. coek.info The final tertiary amine product is formed after the alkylation of this iminium intermediate by the Grignard reagent, followed by hydrolysis. coek.info
Studies involving various substrates have shown that this process is moderately efficient. researchgate.net However, the yields can often be enhanced by the slow addition of the this compound reagent. researchgate.net This procedural modification provides better control over the reaction intermediates. researchgate.net A notable exception to this general reductive alkylation pathway occurs with N-but-3-enyl substituted thioamides, which, when reacted with this compound, yield bicyclic aminocyclopropanes as the major product. coek.info
Electron Transfer Mechanisms in Grignard Reactions Involving this compound
The formation of a Grignard reagent like this compound inherently involves an electron transfer process where the magnesium metal donates electrons to the organic halide. mnstate.edu The subsequent reactions of the formed Grignard reagent are generally considered to proceed through a nucleophilic addition mechanism. organic-chemistry.org In this pathway, the carbanion-like cyclopentyl group directly attacks an electrophilic center, such as the carbon atom of a carbonyl group. byjus.com
However, an alternative pathway involving a single-electron transfer (SET) mechanism can operate, particularly in reactions involving sterically hindered substrates. organic-chemistry.org In an SET mechanism, the Grignard reagent transfers a single electron to the substrate (e.g., a ketone) to form a radical anion intermediate. organic-chemistry.org This pathway can lead to side products. For instance, with sterically hindered ketones, the Grignard reagent may act as a base, causing deprotonation to yield an enolate, or it may act as a reducing agent. organic-chemistry.org
Kinetic Studies and Rate-Determining Steps in Grignard Formation and Subsequent Reactions
Kinetic studies reveal that the rate-determining steps for reactions involving this compound depend significantly on both the specific halide used for its formation and the conditions of its subsequent reactions. mit.eduhzdr.de
Kinetics of Formation
The formation of this compound from a cyclopentyl halide and magnesium metal is highly dependent on the identity of the halogen. mit.edu
From Cyclopentyl Chloride : In contrast, the reaction of cyclopentyl chloride with magnesium is approximately 100 times slower and is not transport-controlled. mit.edu For the chloride, the rate is relatively insensitive to solvent viscosity and stirring speed. mit.edu This indicates that the rate-determining step is the chemical reaction itself—specifically, the process of breaking the carbon-chlorine bond at the magnesium surface. mit.eduresearchgate.net
| Reactant | Rate-Limiting Factor | Dependence on Stirring Rate | Dependence on Solvent Viscosity |
|---|---|---|---|
| Cyclopentyl bromide | Mass Transport / Diffusion | Directly Proportional | Inversely Proportional |
| Cyclopentyl chloride | Chemical Reaction at Mg Surface | Relatively Insensitive | Relatively Insensitive |
Kinetics of Subsequent Reactions
Once formed, the kinetics of reactions where this compound is used as a reagent are also subject to specific rate-determining steps.
Titanium-Mediated Reactions
The combination of this compound with titanium(IV) alkoxides generates highly reactive titanacyclopropane intermediates. These species are central to the Kulinkovich reaction and its variants, facilitating the synthesis of cyclopropanols and cyclopropylamines, and enabling powerful intermolecular and intramolecular carbon-carbon bond formations.
The Kulinkovich reaction provides a method for synthesizing cyclopropanols and their derivatives from carboxylic esters. wikipedia.org A significant variant of this reaction employs this compound as a sacrificial Grignard reagent to generate a titanacyclopropane intermediate in the presence of titanium(IV) isopropoxide. orgsyn.orgorgsyn.org This titanacyclopropane acts as a 1,2-dicarbanion equivalent. scribd.com The generally accepted mechanism involves the in-situ generation of a dialkyldiisopropoxytitanium complex, which subsequently forms the titanacyclopropane. wikipedia.org This intermediate then reacts with the ester's carbonyl group, leading to an oxatitanacyclopentane that rearranges and cyclizes to form the cyclopropanol (B106826) product. wikipedia.org
A modification known as the Kulinkovich-de Meijere reaction extends this methodology to N,N-dialkylamides for the synthesis of cyclopropylamines. organic-chemistry.org In the case of amides, the intermediate oxatitanacyclopentane does not easily undergo ring contraction because the dialkylamino group is a poor leaving group. organic-chemistry.org Instead, the ring opens to form an iminium-titanium oxide species, which then cyclizes to yield the corresponding cyclopropylamine. organic-chemistry.org The use of this compound is particularly important in versions of the reaction that involve subsequent olefin exchange. orgsyn.orgorgsyn.org
Table 1: Kulinkovich and Kulinkovich-de Meijere Cyclopropanation Products This table is representative of the types of products formed and does not display specific experimental data.
| Substrate Type | Reagents | Intermediate | Product Type |
|---|---|---|---|
| Carboxylic Ester (RCOOR') | c-C₅H₉MgCl, Ti(O-i-Pr)₄ | Titanacyclopropane | 1-Substituted Cyclopropanol |
A major advancement in Kulinkovich chemistry is the development of intermolecular olefin exchange strategies, which are greatly facilitated by the use of this compound. orgsyn.orgnih.gov The reaction between this compound and titanium tetraisopropoxide (Ti(OiPr)₄) generates a diisopropyloxy(η2-cyclopentene)titanium complex. nih.govresearchgate.net This initial titanacyclopropane can undergo a ligand exchange with a different, often more synthetically desirable, monosubstituted olefin. orgsyn.orgnih.gov This expands the scope of the reaction significantly, as the variety of commercially available olefins is much greater than that of Grignard reagents. nih.gov
The equilibrium of the exchange is thought to favor the formation of the less substituted, and therefore more stable, titanacyclopropane intermediate derived from the added olefin. orgsyn.org This new intermediate can then react with an ester in an intermolecular fashion to produce a variety of substituted cyclopropanols. orgsyn.org This strategy is particularly effective when using cyclopentyl or cyclohexyl Grignard reagents. orgsyn.org
Table 2: Olefin Exchange in Titanacyclopropane Chemistry This table illustrates the general principle of the olefin exchange strategy.
| Initial Titanacyclopropane Source | Exchange Partner | Resulting Intermediate for Cyclopropanation |
|---|---|---|
| Cyclopentene (from c-C₅H₉MgCl) | Styrene | Titanacyclopropane of Styrene |
This compound, in conjunction with titanium catalysts like chlorotitanium triisopropoxide, is a powerful tool for intramolecular cyclopropanations to create bicyclic systems. acs.org This strategy involves the reaction of a titanium-based reagent with substrates containing both an ester or amide and a tethered olefin moiety. acs.org The resulting intramolecular cyclization has been used to construct various bicyclic aminocyclopropanes and other fused ring systems with high efficiency. acs.orgresearchgate.net
For instance, the intramolecular Kulinkovich cyclopropanation of amides with a tethered olefin can produce bicyclic aminocyclopropanes in yields ranging from 80% to 95%. acs.org This methodology has proven valuable in the stereocontrolled synthesis of complex molecular frameworks, including the hydroazulene core found in some natural products. acs.org The choice of Grignard reagent can significantly impact the reaction's success; in the total synthesis of (−)-Normacusine B, the use of this compound provided a superior yield for a key cyclization step compared to other alkyl Grignard reagents. This approach allows for the rapid assembly of functionalized bicyclic systems from acyclic precursors. acs.org
Table 3: Intramolecular Cyclopropanation for Bicyclic Systems This table provides examples of bicyclic systems synthesized using this methodology.
| Substrate | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Olefin-tethered amide | c-C₅H₉MgCl, ClTi(O-i-Pr)₃ | Bicyclic aminocyclopropane | 80-95% | acs.org |
| Lactam 7 (in synthesis) | c-C₅H₉MgCl, ClTi(O-i-Pr)₃ | Tetracyclic aminal 6 | 37% |
Intermolecular Olefin Exchange Strategies in Titanacyclopropane Chemistry
Catalytic Asymmetric Reactions
This compound is also employed as a nucleophile in highly stereocontrolled reactions catalyzed by chiral transition metal complexes, particularly those involving copper. These methods allow for the enantioselective synthesis of valuable chiral building blocks.
The copper-catalyzed asymmetric conjugate addition (or 1,4-addition) of Grignard reagents to cyclic α,β-unsaturated enones is a cornerstone method for creating stereocenters. pnas.org Using this compound as the nucleophile in these reactions allows for the formation of β-cyclopentyl ketones. High levels of enantioselectivity are achieved by using a catalytic amount of a copper(I) salt, such as CuCl or CuBr·SMe₂, in combination with a chiral ligand. pnas.orgorganic-chemistry.org
Research has shown that commercially available chiral ferrocenyl-based diphosphine ligands, notably derivatives of JosiPhos and TaniaPhos, are exceptionally effective. pnas.orgnih.gov These catalytic systems can achieve enantioselectivities of up to 96% ee. pnas.orgorganic-chemistry.org The reaction is versatile, accommodating a range of Grignard reagents and cyclic enones like cyclohexenone and cyclopentenone, and can be used to generate all-carbon quaternary stereocenters from trisubstituted enones. pnas.orgorganic-chemistry.orgresearchgate.net
Table 4: Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones This table shows representative data for the copper-catalyzed conjugate addition.
| Enone | Grignard Reagent | Catalyst System | Yield | ee (%) | Reference |
|---|---|---|---|---|---|
| 2-Cyclohexenone | c-C₅H₉MgBr | CuBr·SMe₂, JosiPhos ligand | >95% | 90 | pnas.org |
| 2-Cyclopentenone | c-C₅H₉MgBr | CuBr·SMe₂, JosiPhos ligand | 92% | 96 | pnas.org |
A sophisticated application of this compound is in the catalytic asymmetric dearomatization of pyridines. nih.govresearchgate.net This methodology provides direct access to valuable, enantioenriched dihydro-4-pyridone scaffolds. nih.gov The strategy involves activating the pyridine (B92270) substrate by converting it in situ into a more electrophilic N-acylpyridinium salt. nih.govacs.org This activated intermediate is then subjected to a nucleophilic attack at the C4-position by the Grignard reagent, with stereocontrol dictated by a chiral copper(I) complex. nih.govnih.gov
A significant challenge in this transformation is the high reactivity of both the Grignard reagent and the pyridinium (B92312) salt, which can lead to a rapid, non-catalyzed racemic background reaction. nih.govacs.org Successful catalytic systems, such as those using CuBr·SMe₂ with a chiral diphosphine ligand like (R,R)-Ph-BPE, effectively outcompete this background process to deliver products with high yields and enantioselectivity. nih.govmdpi.com The method is broadly applicable to various substituted pyridines and Grignard reagents, including alkyl, aryl, and alkenyl types. nih.govnih.gov
Table 5: Catalytic Asymmetric Dearomatization of Pyridinium Ions This table summarizes findings for the dearomative addition of Grignard reagents.
| Pyridine Substrate | Acylating Agent | Grignard Reagent | Catalyst System | Yield | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxypyridine | Benzyl chloroformate | EtMgBr | CuBr·SMe₂, (R,R)-Ph-BPE | High | 99 | mdpi.com |
| 4-Methoxypyridine | Phenyl chloroformate | EtMgBr | CuBr·SMe₂, (R,R)-Ph-BPE | 98% | 98 | nih.govresearchgate.net |
Ligand Effects on Enantioselectivity and Regioselectivity in Catalytic Systems
The enantioselectivity and regioselectivity of catalytic reactions involving organometallic reagents such as this compound are profoundly influenced by the nature of the ligands coordinated to the metal center. Chiral ligands are instrumental in asymmetric catalysis, creating a chiral environment around the metal that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. The structure of the ligand, including its steric bulk, electronic properties, and the specific geometry it imposes on the catalytic complex, are all critical factors in achieving high levels of stereocontrol.
In the realm of enantioselective cross-coupling reactions, chiral phosphine (B1218219) ligands have been extensively studied. For instance, in nickel- and palladium-catalyzed reactions, bidentate phosphine ligands like DIOP have been used to induce enantioselectivity in the reaction of secondary Grignard reagents with aryl halides. nih.gov The mechanism often involves the formation of a chiral metal complex that undergoes oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. The ligand's structure influences the geometry of the key intermediates and the transition states, thereby dictating the stereochemical outcome. nih.gov While direct examples focusing solely on this compound are not extensively documented in the searched literature, the principles established with other secondary Grignard reagents are applicable. For example, in copper-catalyzed allylic alkylations, chiral N-heterocyclic carbene (NHC) ligands have been shown to effectively control the enantioselectivity of the reaction with various Grignard reagents, including this compound, leading to the formation of all-carbon quaternary stereogenic centers with high enantiomeric ratios. bc.edu
Ligands also play a crucial role in directing the regioselectivity of a reaction. This is particularly important in reactions with substrates that have multiple reactive sites. For example, in the hydrofunctionalization of alkenes, the ligand can influence whether the addition occurs at the Markovnikov or anti-Markovnikov position. rsc.org In some cases, altering the ligand-to-metal ratio can even switch the regioselectivity. The electronic character of diphosphine ligands, for instance, has been shown to control the regioselectivity of palladium-catalyzed carbonylation of styrene, with electron-poor phosphines favoring the formation of the branched product. mdpi.com In an iron-catalyzed formal hydroamination of vinylarenes, a 2,6-diiminopyridine ligand was used in a system where cyclopentylmagnesium bromide served as a reducing agent, resulting in the regioselective formation of the branched amine product. d-nb.info This highlights the power of ligand design in steering the reaction towards a specific constitutional isomer. The synergy between the metal, the ligand, and the Grignard reagent is key to achieving the desired outcome in these transformations. rsc.org
Iron-Catalyzed Transformations
Cross-Coupling Reactions with Alkynyl and Styrenyl Chlorides
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. This compound has proven to be an effective nucleophile in these transformations for the formation of C(sp³)–C(sp) and C(sp³)–C(sp²) bonds. A notable application is the coupling of 1-chloro-2-phenylacetylene with a variety of Grignard reagents, including this compound. tue.nlacgpubs.org In the presence of an iron(III) acetylacetonate (B107027) catalyst and an N-heterocyclic carbene (NHC) ligand such as SIPr, the reaction proceeds efficiently to afford the corresponding coupled product in high yield. tue.nlnih.gov
The reaction conditions are generally mild, and the protocol demonstrates a broad substrate scope. tue.nl While the use of an NHC ligand is beneficial for the coupling of alkynyl chlorides, iron-catalyzed cross-couplings of styrenyl chlorides with alkyl Grignard reagents can often proceed efficiently without a supporting ligand. tue.nl
Table 1: Iron-Catalyzed Cross-Coupling of 1-Chloro-2-phenylacetylene with this compound tue.nlacgpubs.org
| Alkynyl Chloride | Grignard Reagent | Catalyst System | Product | Yield (%) |
| 1-Chloro-2-phenylacetylene | This compound | Fe(acac)₃ / SIPr-HCl | 1-Cyclopentyl-2-phenylacetylene | 81-93 |
Reaction conditions: 0.5 mmol alkynyl chloride, 0.6 mmol Grignard reagent, 1 mol% [Fe(acac)₃], 2 mol% SIPr-HCl in THF at 0°C.
Mechanistic Insights into Iron-Catalyzed Hydrometallation and Transmetallation
The mechanism of iron-catalyzed cross-coupling reactions with Grignard reagents is thought to proceed through a pathway involving low-valent iron species. It is generally accepted that the iron(III) precatalyst, such as Fe(acac)₃, is first reduced by the Grignard reagent to a more reactive, low-valent iron species. nih.govnih.gov This reduction step is crucial for initiating the catalytic cycle.
The proposed catalytic cycle often begins with the formation of a low-valent iron cluster, such as [Fe(MgX)₂], from the reaction of the iron salt with the Grignard reagent. nih.gov This species can then undergo oxidative addition with the electrophile (e.g., an alkynyl or styrenyl chloride). Subsequently, a transmetalation step with another equivalent of the Grignard reagent, in this case, this compound, would form a diorganoiron intermediate. The final step is a reductive elimination that yields the cross-coupled product and regenerates the catalytically active iron species. nih.gov
In the context of hydrometallation, an alternative or concurrent pathway may involve the formation of an iron-hydride species via β-hydride elimination from the Grignard reagent. This iron-hydride can then undergo hydrometallation with an unsaturated substrate like a vinylarene. The resulting organoiron species can then participate in the cross-coupling cycle. The specific mechanistic pathway can be influenced by the nature of the substrates, ligands, and reaction conditions. d-nb.infodiva-portal.org
Palladium-Catalyzed Carbocyclization and Functionalization of Enallenes
Palladium-catalyzed reactions are powerful tools for the construction of carbocyclic and heterocyclic frameworks. The carbocyclization and functionalization of enallenes, which are molecules containing both an alkene and an allene (B1206475) moiety, provide a versatile route to complex cyclic structures. diva-portal.orgd-nb.info These reactions typically proceed under oxidative conditions, often using a palladium(II) catalyst. nih.gov
The general mechanism is believed to involve the initial coordination of the enallene to the Pd(II) center. This is followed by an intramolecular attack of the allene onto the palladium-activated alkene, or vice versa, leading to a cyclized vinylpalladium intermediate. nih.gov This intermediate can then be trapped by a variety of nucleophiles in a subsequent functionalization step. While a wide range of nucleophiles have been successfully employed in these reactions, including boronic acids (for arylation or borylation) and alcohols (for carbonylation), the use of this compound as the nucleophile in this specific cascade is not extensively documented in the reviewed literature. d-nb.infonih.govresearchgate.net
The reaction often exhibits high diastereoselectivity, which can be influenced by weakly coordinating functional groups within the enallene substrate. diva-portal.org For instance, a hydroxyl group can direct the carbocyclization to afford functionalized cyclohexenol (B1201834) derivatives with excellent control of the relative stereochemistry. diva-portal.org The development of enantioselective variants of this reaction, often employing chiral ligands or co-catalysts, has also been an area of active research. sci-hub.se
Reactions Involving Magnesium Carbenoids
Generation and Reactivity of Cyclopropyl- and Cyclobutylmagnesium Carbenoids
Magnesium carbenoids are versatile and reactive intermediates in organic synthesis. Cyclopropyl- and cyclobutylmagnesium carbenoids can be generated from the corresponding 1,1-dihalo compounds or, more commonly, from aryl 1-chlorocycloalkyl sulfoxides through a sulfoxide-magnesium exchange reaction with a Grignard reagent. rsc.orgtue.nlacgpubs.org This method allows for the formation of these strained-ring carbenoids under mild conditions, typically at low temperatures. rsc.orgtue.nl
The generation process involves the reaction of a precursor like 1-chlorocyclopropyl p-tolyl sulfoxide (B87167) with a Grignard reagent, such as this compound. The Grignard reagent attacks the sulfinyl group, leading to the displacement of the sulfoxide and the formation of the magnesium carbenoid. These carbenoids are generally stable at low temperatures (e.g., -78 °C) for a sufficient period to allow for subsequent reactions. rsc.orgtue.nlacgpubs.org
Once generated, these magnesium carbenoids exhibit unique reactivity. They can react with various electrophiles. For instance, the alkylation of cyclopropylmagnesium carbenoids with the Grignard reagent used for their generation can lead to an alkylated cyclopropylmagnesium chloride intermediate. This intermediate can then be trapped with other electrophiles to produce multi-substituted cyclopropanes in a one-pot procedure. Similarly, cyclobutylmagnesium carbenoids can be generated and subsequently react with nucleophiles, such as the Grignard reagent itself or lithium α-sulfonyl carbanions, to afford substituted cyclobutanes or alkylidenecyclobutanes, respectively. rsc.orgacgpubs.org
Stereospecificity in Carbenoid-Mediated Transformations
This compound is instrumental in the generation of magnesium carbenoids, which are highly reactive intermediates that exhibit remarkable stereospecificity in their subsequent transformations. These carbenoids are typically formed through a sulfoxide-magnesium exchange reaction, where this compound reacts with a 1-chloroalkyl aryl sulfoxide precursor. This exchange process is notable for proceeding with retention of configuration at the carbenoid carbon.
The generation of magnesium carbenoids from precursors like 1-chlorocyclobutyl p-tolyl sulfoxides using Grignard reagents, including this compound, occurs at low temperatures (e.g., -78 °C) in solvents like tetrahydrofuran (THF). Current time information in Bangalore, IN.researchgate.netresearchgate.net The resulting magnesium carbenoids, such as cyclobutylmagnesium carbenoids, are stable at these low temperatures for a short period, allowing for subsequent reactions with various nucleophiles. Current time information in Bangalore, IN.researchgate.netresearchgate.net
The reactions of these magnesium carbenoids are characterized by a high degree of stereospecificity. For instance, the reaction of chiral magnesium carbenoids with nucleophiles leads to the formation of multi-substituted cyclic systems where the stereochemistry is controlled by the configuration of the carbenoid intermediate. researchgate.netclockss.org This stereospecificity is a key feature, as it allows for the predictable synthesis of complex, stereochemically defined molecules. For example, intramolecular 1,3-C-H insertion reactions of chiral magnesium carbenoids, generated using isopropylmagnesium chloride, have been shown to produce optically active bicyclo[n.1.0]alkanes with up to 99% enantiomeric excess. researchgate.net Similarly, reactions of cyclopropylmagnesium carbenoids with lithium enolates are highly stereospecific with respect to the carbenoid's stereochemistry. researchgate.netclockss.org This principle extends to carbenoids generated using this compound, where the configuration of the starting sulfoxide dictates the stereochemical outcome of the product. clockss.org
The general mechanism involves the treatment of a stereochemically pure 1-chloroalkyl p-tolyl sulfoxide with this compound. This generates a specific stereoisomer of the magnesium carbenoid, which then reacts with a chosen nucleophile or undergoes an intramolecular rearrangement to yield a product with a high degree of stereochemical purity.
Table 1: Stereospecific Transformations Involving Magnesium Carbenoids
| Precursor | Reagent | Intermediate | Transformation Type | Product Feature | Citations |
| 1-Chlorocyclobutyl p-tolyl sulfoxide | This compound | Cyclobutylmagnesium carbenoid | Reaction with nucleophiles | Multi-substituted cyclobutanes | Current time information in Bangalore, IN.researchgate.netresearchgate.net |
| Chiral 1-chlorovinyl p-tolyl sulfoxide adducts | Isopropylmagnesium chloride | Chiral magnesium carbenoid | Intramolecular 1,3-C-H insertion | Optically active bicyclo[n.1.0]alkanes | researchgate.net |
| 1-Chlorocyclopropyl p-tolyl sulfoxides | Isopropylmagnesium chloride | Cyclopropylmagnesium carbenoid | Reaction with lithium enolates | Stereospecific β-aryl carbonyl compounds | researchgate.netclockss.org |
Multi-Component and Cascade Reactions in Complex Molecule Synthesis (e.g., Sarpagine (B1680780) Alkaloids)
This compound is a key reagent in initiating powerful multi-component and cascade reactions that enable the rapid assembly of complex molecular architectures. While various Grignard reagents are employed in the multi-step total synthesis of natural products like the sarpagine alkaloids arabjchem.orguni-konstanz.de, this compound is particularly notable for its role in titanium-mediated transformations that form the core of elegant cascade sequences.
A prominent example is the Kulinkovich reaction and its variants, which are used to synthesize cyclopropanols and cyclopropylamines from esters and nitriles, respectively. In these reactions, this compound reacts with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(OiPr)₄), to form a highly reactive titanacyclopropane intermediate. nih.gov This intermediate is central to a cascade process involving ligand exchange with an alkene followed by intramolecular C-C bond formation. This methodology provides a powerful route to densely functionalized carbocyclic and heterocyclic systems.
The utility of this approach is demonstrated in the total synthesis of complex natural products. For instance, an improved synthesis of salinosporamide A, a potent proteasome inhibitor, incorporates a Kulinkovich reaction where this compound is used with Ti(OiPr)₄. This step is crucial for constructing a key part of the molecule's core structure with high diastereoselectivity.
Furthermore, these titanium-mediated reactions have been extended to intramolecular cascades for synthesizing complex bicyclic systems. Unsaturated nitriles can be converted into bicyclic primary cyclopropylamines using this compound and a titanium catalyst. acs.orgthieme-connect.com This process involves the formation of a titanacyclopropane, followed by an intramolecular coupling cascade that constructs the bridged ring system in a single step. These bicyclic amines are valuable precursors for alkaloids and other biologically active compounds. The reaction's ability to tolerate various functional groups makes it a versatile tool in diversity-oriented synthesis. thieme-connect.com
While a direct application of this compound in a cascade reaction for sarpagine alkaloid synthesis is not extensively documented, its proven efficacy in constructing the intricate azabicyclo[3.3.1]nonane and other bridged ring systems, which are characteristic of sarpagines, highlights its significant potential in this area. The principles of titanium-mediated multi-component reactions it enables are directly applicable to the strategic bond formations required for these complex alkaloids.
Table 2: this compound in Cascade Reactions for Complex Molecule Synthesis
| Co-reagent/Catalyst | Substrate Type | Key Intermediate | Reaction Type | Complex Product Example | Citations |
| Titanium(IV) isopropoxide | Keto acrylamide (B121943) | Titanacyclopropane | Kulinkovich Reaction/Cascade | Precursor for Salinosporamide A | |
| Chlorotitanium triisopropoxide | Unsaturated lactam | Titanacyclopropane | Intramolecular Amidocyclopropanation | Bicyclic cyclopropylamine | acs.org |
| Titanium(IV) isopropoxide | Unsaturated nitrile | Titanacyclopropane | Intramolecular Cyclization | Bicyclic primary cyclopropylamine | thieme-connect.com |
Stereochemical Aspects and Asymmetric Synthesis with Cyclopentylmagnesium Chloride
Diastereoselective Control in Addition and Reduction Processes with Ketones
Cyclopentylmagnesium halides exhibit a notable duality in their reaction with ketones, functioning as either a nucleophile for addition or a hydride source for reduction. This reactivity can be tuned to achieve a desired diastereochemical outcome. The closely related cyclopentylmagnesium bromide (CPMB), for instance, has been shown to act as a highly effective and diastereoselective reducing agent for a range of cyclic and polycyclic ketones, including complex scaffolds like steroids and flavanones. barc.gov.innih.govresearchgate.net This reduction of chiral α-oxygenated ketones proceeds with substrate control to produce chiral alcohols. barc.gov.innih.govbarc.gov.in
Interestingly, the reaction pathway can be switched from reduction to nucleophilic addition. In the presence of a catalytic quantity (10 mol%) of zinc chloride (ZnCl₂), cyclopentylmagnesium halides undergo a standard Grignard addition to ketones, forming tertiary alcohols with high diastereoselectivity. barc.gov.innih.govresearchgate.net This metal-dependent tuning allows for precise control over the reaction's course, providing access to different stereoisomeric products from the same starting materials. nih.govresearchgate.net
Table 1: Diastereoselective Reactions of Cyclopentylmagnesium Halides with Ketones
| Substrate Type | Reagent | Conditions | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Cyclic/Polycyclic Ketones (e.g., steroids, flavanones) | Cyclopentylmagnesium bromide (CPMB) | - | Secondary Alcohol | Good Diastereoselectivity (Reduction) | barc.gov.innih.gov |
| Chiral α-Oxygenated Ketones | Cyclopentylmagnesium bromide (CPMB) | - | Chiral Alcohol | Substrate-controlled Diastereoselectivity | barc.gov.innih.gov |
| Aliphatic/Aromatic Ketones | Cyclopentylmagnesium halide | 10 mol% ZnCl₂ | Tertiary Alcohol | Complete Diastereoselectivity (Addition) | barc.gov.innih.govresearchgate.net |
Enantioselective Catalytic Methodologies for Chiral Product Formation
Achieving high enantioselectivity in reactions with Grignard reagents like cyclopentylmagnesium chloride typically requires a chiral catalyst, most commonly a complex of a transition metal and a chiral ligand. Copper-catalyzed systems are particularly prevalent for asymmetric conjugate additions and allylic alkylations.
Research into the catalytic asymmetric conjugate addition of Grignard reagents to vinylogous imines generated from sulfonyl indoles has provided specific insights into the performance of cyclopentylmagnesium bromide. nih.gov In a reaction catalyzed by a copper(I) complex with a chiral biaryl-based phosphoramidite (B1245037) ligand (L6), cyclopentylmagnesium bromide successfully added to the indole (B1671886) derivative to yield the chiral 3-substituted product in excellent yield, albeit with moderate enantioselectivity (86:14 e.r.). rug.nl
In another study on the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium (B92312) salts, cyclopentylmagnesium bromide was used as a nucleophile. acs.org While the reaction proceeded in high yield (83%), the enantioselectivity was low (47% ee) when using (R)-Tol-Binap as the chiral ligand, highlighting the challenge in achieving high stereocontrol with sterically demanding secondary alkyl Grignard reagents compared to other nucleophiles in this specific system. acs.org These examples underscore that while catalytic systems for enantioselective transformations with cyclopentylmagnesium halides exist, achieving high levels of enantiomeric excess remains a significant challenge that is highly dependent on the substrate and the specific catalytic system employed. rug.nlacs.org
Chiral Ligand Design and Optimization for Asymmetric Transformations
The development of effective asymmetric transformations hinges on the design of the chiral ligand. For copper-catalyzed reactions involving Grignard reagents, two major classes of ligands have been extensively studied: chiral phosphoramidites and N-heterocyclic carbenes (NHCs). nih.govorganic-chemistry.orgnih.govrsc.org
Phosphoramidite ligands, particularly those based on a biaryl scaffold, have been successfully used in the asymmetric addition of Grignard reagents. nih.govrug.nl For example, in the conjugate addition to sulfonylindoles, a screening of ligands revealed that the biaryl-based phosphoramidite L6 provided the best enantioselectivity for the addition of ethylmagnesium bromide. nih.govrug.nl When applied to cyclopentylmagnesium bromide, this ligand still induced chirality, although less effectively. rug.nl The modular nature of phosphoramidite ligands allows for systematic tuning of their steric and electronic properties to optimize selectivity for a specific substrate and Grignard reagent combination. chimia.ch
Chiral N-heterocyclic carbenes (NHCs) represent another major class of ligands for asymmetric catalysis. nih.govrsc.orgnih.govrsc.org Their strong σ-donating ability forms stable complexes with transition metals like copper, creating a well-defined chiral environment around the metal center. rsc.orgmdpi.com While the use of chiral NHCs in metal-catalyzed asymmetric C-H bond functionalization and other reactions is a rapidly growing field, specific applications demonstrating high enantioselectivity with this compound are not yet widely reported in the literature surveyed. nih.gov The optimization of these ligand types remains a key area of research for expanding the scope of highly enantioselective reactions involving cyclopentyl Grignard reagents.
Table 2: Chiral Ligands Investigated for Asymmetric Copper-Catalyzed Grignard Reactions
| Ligand Class | Example Structure | Application Context | Performance with Cyclopentyl-MgX | Reference |
|---|---|---|---|---|
| Phosphoramidite | Biaryl Phosphoramidite (L6) | Cu-catalyzed conjugate addition to sulfonylindoles | High yield, moderate e.r. (86:14) | rug.nl |
| Bisphosphine | (R)-Tol-Binap | Cu-catalyzed 1,4-dearomatization of pyridinium salts | High yield, low ee (47%) | acs.org |
| N-Heterocyclic Carbene (NHC) | General Imidazolium-based | General asymmetric transition-metal catalysis | A promising but underexplored area for this specific reagent | nih.govrsc.org |
Stereochemical Implications in the Synthesis of Complex Architectures
This compound and its bromide analogue have been instrumental in the stereocontrolled construction of complex molecular architectures, particularly in the total synthesis of natural products. barc.gov.inacs.orgrsc.org
A significant application is the titanium-mediated intramolecular cyclization of ω-vinyl imides. acs.orgnih.gov In this method, treatment of the imide with this compound in the presence of a titanium(IV) alkoxide, such as chlorotitanium triisopropoxide (ClTi(O-i-Pr)₃), initiates a cyclization cascade. acs.orgnih.gov This reaction has been successfully applied to the stereocontrolled synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, forming the characteristic fused-ring systems of molecules like isoretronecanol (B1229980) and tashiromine. acs.orgnih.gov The stereochemistry of the final ring junction can be selectively controlled in subsequent reduction steps. acs.orgnih.gov
The dual reductive/nucleophilic nature of cyclopentylmagnesium bromide has been exploited in the asymmetric synthesis of the hemlock alkaloid (+)-α-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, a key component of a muscarinic receptor antagonist. barc.gov.innih.govresearchgate.net
Furthermore, this compound is employed in the Kulinkovich hydroxycyclopropanation reaction. rsc.orgwikipedia.orgorganic-chemistry.org This reaction was a key step in an improved synthesis of Salinosporamide A, a potent proteasome inhibitor. The reagent was used with Ti(Oi-Pr)₄ to convert a keto acrylamide (B121943) into a crucial cyclopropanol (B106826) intermediate with high diastereoselectivity, which was then elaborated to form the final complex bicyclic core of the natural product. These examples demonstrate the critical role of this compound in establishing key stereocenters within intricate molecular frameworks. acs.orgrsc.org
Table 3: Applications of this compound in Complex Synthesis
| Synthetic Target Class | Key Reaction | Role of this compound | Stereochemical Impact | Reference |
|---|---|---|---|---|
| Pyrrolizidine & Indolizidine Alkaloids | Titanium-mediated cyclization of ω-vinyl imides | Reagent for formation of titanacyclopropane intermediate | Enables stereocontrolled construction of bicyclic alkaloid core | acs.orgnih.gov |
| (+)-α-Conhydrine | Diastereoselective reduction or addition | Used as a selective reducing agent (as CPMB) | Creation of a key stereocenter in the piperidine (B6355638) alkaloid | barc.gov.innih.gov |
| Salinosporamide A | Kulinkovich Reaction | Reagent for diastereoselective cyclopropanation of a keto acrylamide | Forms a key cyclopropanol intermediate for the bicyclic lactam core | |
| Steroids | Kulinkovich hydroxycyclopropanation | Reagent for diastereoselective cyclopropanation of an olefin | Construction of the C20 stereocenter | rsc.org |
Mechanistic Investigations and Theoretical Studies on Cyclopentylmagnesium Chloride Reactivity
Computational Chemistry Approaches to Elucidate Reaction Pathways and Intermediates (e.g., Kulinkovich mechanism)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in shedding light on the reaction mechanisms involving cyclopentylmagnesium chloride. A significant area of focus has been its role in the Kulinkovich reaction, which is used for the synthesis of cyclopropanols from esters. nih.govwikipedia.org In this reaction, this compound is often used to generate a titanium-cyclopentene precatalyst from titanium(IV) isopropoxide. nih.govacs.org
Computational studies have explored the formation of the active titanacyclopropane intermediate. wikipedia.org One proposed pathway involves the formation of a dialkyltitanium species, which then undergoes β-hydride elimination to produce cyclopentane (B165970) and a titanacyclopropane. nih.gov DFT calculations have suggested that β-hydrogen abstraction by the alkyl group is a more favorable process, directly leading to the products without the formation of a titanium hydride intermediate. wikipedia.org
In the context of other catalytic reactions, computational models have been developed to understand the role of this compound. For instance, in the iron-catalyzed transfer hydromagnesiation, DFT calculations support a mechanism involving the formation of an iron complex through transmetalation with the Grignard reagent, followed by β-hydride elimination and reinsertion to form an isomeric complex. ethz.ch
Furthermore, computational studies have been employed to investigate the origins of stereoselectivity in reactions catalyzed by metal complexes. For example, in Rh(III)-catalyzed C-H activation reactions, computations have revealed that partial η5-η3 ligand slippage of the cyclopentadienyl (B1206354) ligand in the transition state of the selectivity-determining step can account for high diastereoselectivity. nih.gov
Spectroscopic Elucidation of Reactive Intermediates and Transition States
Spectroscopic techniques play a crucial role in identifying and characterizing the transient species that are central to the reaction mechanisms of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy have been particularly valuable.
In studies of titanium-catalyzed reactions, the formation of paramagnetic species when using this compound has been investigated. For instance, the reaction of a titanium complex with cyclopentyl lithium (as a proxy for the Grignard reagent) was shown to generate a paramagnetic species that was silent in ¹H NMR but could be characterized by other means. nih.gov EPR spectroscopy has been used to confirm the mixed-valence states of titanium species in catalytic cycles and to understand the distribution of electron density in these intermediates. acs.org For example, EPR studies on a Ti(II)/Ti(III) inverted sandwich compound, which can be generated using cyclopentyl organometallics, confirmed that the unpaired electron is localized on the titanium atom. acs.org
Kinetic isotope effect (KIE) studies, often coupled with NMR analysis, provide insights into transition state structures. nih.gov By measuring ¹³C KIEs at natural isotopic abundance, researchers can identify the major bonding changes occurring in the rate-limiting step of a reaction involving this compound. nih.govacs.org
The following table summarizes some of the spectroscopic techniques used to study reactive intermediates in reactions involving this compound and related systems.
| Spectroscopic Technique | Information Obtained | Example Application |
| ¹H NMR Spectroscopy | Characterization of diamagnetic products and starting materials. Can indicate the presence of paramagnetic species by signal broadening or silence. nih.gov | Monitoring the progress of Grignard reactions and characterizing final products. nih.gov |
| ¹³C NMR Spectroscopy | Structural elucidation of organic products. Used in KIE studies to probe transition state structures. nih.govacs.org | Determining the structure of products from reactions of this compound with nitriles. pearson.com |
| EPR Spectroscopy | Detection and characterization of paramagnetic species (e.g., transition metal intermediates with unpaired electrons). acs.org | Characterizing Ti(III) intermediates in catalytic cycles. acs.org |
| X-ray Crystallography | Determination of the solid-state structure of stable intermediates and products. nih.govacs.org | Elucidating the structure of a mixed-valence Ti(II)/Ti(III) inverted sandwich compound. nih.govacs.org |
Influence of Solvation on Reaction Mechanism and Selectivity
The solvent plays a critical role in the reactions of Grignard reagents, and this compound is no exception. The coordinating ability of the solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), can significantly influence the structure of the Grignard reagent in solution (the Schlenk equilibrium) and, consequently, its reactivity and the reaction mechanism.
Studies on the formation of Grignard reagents have shown that the rate of reaction of cyclopentyl halides with magnesium can be dependent on the solvent's properties. For instance, the reaction of cyclopentyl bromide with magnesium is sensitive to solvent viscosity, suggesting a transport-controlled process. mit.edu In contrast, the slower reaction of cyclopentyl chloride is relatively insensitive to solvent viscosity, indicating a different, non-transport-controlled mechanism. mit.edu
The solvent can also affect the aggregation state and reactivity of catalytic intermediates. In THF, a dimeric titanium complex was observed to transition into a THF-solvated monomeric form. acs.org This change in the catalyst structure can have profound effects on the reaction pathway and selectivity. The choice of solvent can also influence the diastereoselectivity of reactions. For instance, the Kulinkovich reaction can be performed in various solvents, including Et₂O, THF, and toluene, and the choice can impact the cis/trans selectivity of the resulting cyclopropanols. wikipedia.org
The table below highlights the effect of different solvent properties on the reactivity of this compound.
| Solvent Property | Effect on Reaction | Example |
| Viscosity | Can limit the rate of Grignard reagent formation for more reactive halides. mit.edu | The rate of reaction of cyclopentyl bromide with magnesium is proportional to the inverse of the solvent shear viscosity. mit.edu |
| Coordinating Ability | Influences the Schlenk equilibrium and the structure of the Grignard reagent and catalytic intermediates. acs.org | Dimeric titanium complexes can become monomeric in a strongly coordinating solvent like THF. acs.org |
| Polarity/Dielectric Strength | Can affect the rates of electron-transfer processes, although its influence on the formation of this compound appears to be minor compared to viscosity. mit.edu | The relative rates of reaction of cyclopentyl chloride and bromide are relatively insensitive to the dielectric strength of the solvent. mit.edu |
Origin of Reactivity and Selectivity in Catalyzed Reactions
The reactivity and selectivity observed in reactions catalyzed by systems involving this compound are often a result of a complex interplay of steric and electronic factors, as well as the nature of the catalyst and any directing groups on the substrate.
In copper-catalyzed allylic alkylation reactions, N-heterocyclic carbene (NHC) ligands play a crucial role in controlling regio- and enantioselectivity. bc.educore.ac.uk The steric and electronic properties of the NHC ligand dictate the outcome of the reaction of this compound with allylic substrates. bc.edu
In titanium-catalyzed reactions, the generation of a low-valent titanium species is key to the reactivity. This compound serves as a precursor to a titanacyclopentene or a related Ti(II) species, which is the active catalyst for transformations like cyclotrimerizations. nih.gov The regioselectivity of such reactions can be remarkably high, with computational studies suggesting that the thermodynamic preference for the stabilization of a specific regioisomer within a bimetallic titanium complex is the origin of this selectivity. nih.govacs.org
Substrate-directing groups can also exert strong control over selectivity. In titanium-catalyzed cross-coupling reactions, an alkoxide group on the substrate can direct the insertion of an alkyne into a titanacyclopropene, leading to specific bicyclic metallacyclopentadiene intermediates. nih.gov The electronic bias of substituents on the alkyne can further influence the chemoselectivity of this insertion. nih.gov
The following table summarizes factors influencing reactivity and selectivity in catalyzed reactions involving this compound.
| Factor | Influence on Reactivity and Selectivity | Example Reaction |
| Ligand Properties | Steric and electronic properties of ligands on the metal catalyst control enantioselectivity and regioselectivity. nih.govbc.edu | Chiral NHC ligands in Cu-catalyzed allylic alkylation. bc.educore.ac.uk |
| Catalyst Structure | The nature of the active catalytic species (e.g., monomeric vs. dimeric, oxidation state) dictates the reaction pathway. nih.govacs.org | Bimetallic titanium complexes showing high regioselectivity in alkyne cyclotrimerization. nih.govacs.org |
| Substrate Directing Groups | Functional groups on the substrate can coordinate to the metal center, directing the reaction to a specific site. nih.govthieme-connect.de | Alkoxide-directed insertion in Ti-catalyzed alkyne-alkene couplings. nih.gov |
| Reagent Stoichiometry | The ratio of this compound to the catalyst and substrate can influence the formation of different intermediates and the overall reaction outcome. nih.gov | Excess cyclopentyl lithium leading to the formation of specific ionic titanium species. nih.gov |
Emerging Trends and Sustainable Methodologies in Cyclopentylmagnesium Chloride Chemistry
Green Chemistry Principles in Organomagnesium Synthesis and Applications
The integration of green chemistry is reshaping the landscape of organomagnesium synthesis, with a significant focus on reducing the environmental footprint of Grignard reactions. umb.edu Key developments center on the use of safer, bio-based solvents and the minimization of hazardous waste. umb.edusciencedaily.com
Solvent Substitution: Traditionally, Grignard reagents are prepared and used in ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF). rsc.org However, these solvents pose safety and environmental concerns. Research has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a superior greener alternative. umb.edursc.org Derived from renewable resources such as corn cobs and bagasse, 2-MeTHF exhibits properties that make it an attractive substitute. umb.edursc.org It has been shown to perform as well as or even better than traditional solvents in Grignard reactions, notably in suppressing the formation of Wurtz coupling by-products. rsc.org The use of 2-MeTHF aligns with green chemistry principles by utilizing renewable feedstocks and employing safer solvents. sigmaaldrich.com
Waste Reduction and Innovative Methodologies: Another key principle of green chemistry is the reduction of waste. sciencedaily.com A mechanochemical method using ball-milling has been developed to produce Grignard reagents with a drastic reduction—up to 90%—in the amount of organic solvent required. sciencedaily.com This technique not only minimizes hazardous waste but also overcomes solubility issues, allowing for the creation of Grignard reagents from organohalides that are poorly soluble in conventional solvents. sciencedaily.com Furthermore, sustainability efforts include the avoidance of toxic metal-based catalysts, such as copper salts, which are often used in Grignard coupling reactions. arxada.com Developing catalyst-free systems or using less toxic alternatives reduces the ecological impact, particularly on aquatic ecosystems. arxada.com
| Green Chemistry Approach | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Alternative Solvents | Replacement of traditional ethereal solvents (THF, Et2O) with bio-derived alternatives. | - Reduced environmental impact
| 2-Methyltetrahydrofuran (2-MeTHF) is a highly effective solvent for Grignard reactions, often suppressing by-product formation. rsc.orgsigmaaldrich.com |
| Mechanochemistry | Use of mechanical force (ball-milling) to initiate the reaction between magnesium and an organohalide. | - Drastic reduction in solvent use
| Method can cut organic solvent use by up to 90%, opening pathways to new reagents. sciencedaily.com |
| Catalyst Substitution | Avoiding toxic catalysts like copper(I) salts in cross-coupling reactions. | - Reduced toxicity of waste streams
| Carboxylic acid anhydrides can be used as selective electrophiles in Grignard reactions without copper catalysts. arxada.com |
Flow Chemistry Applications for Enhanced Reaction Control and Scalability
Flow chemistry has emerged as a powerful technology for the synthesis of Grignard reagents, including cyclopentylmagnesium chloride, offering significant improvements in safety, control, and scalability over traditional batch processes. vapourtec.comresearchgate.net This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com
The generation of Grignard reagents is often highly exothermic and their sensitivity to air and moisture can pose handling challenges in large-scale batch production. vapourtec.com Continuous flow systems mitigate these risks. By using packed-bed reactors filled with magnesium metal, organohalides can be passed through the system to generate the Grignard reagent in-situ, which is then immediately used in a subsequent reaction step. vapourtec.comniper.gov.in This "on-demand" generation prevents the accumulation of large quantities of the reactive species, dramatically enhancing operational safety. vapourtec.com
The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways, which can be a notorious problem with certain substrates. vapourtec.commdpi.com This enhanced control often leads to cleaner reactions, higher yields, and improved product purity by minimizing the formation of by-products like those from Wurtz coupling. researchgate.netniper.gov.in The ability to operate safely at elevated temperatures and pressures can also accelerate reaction rates. mdpi.com Furthermore, flow chemistry setups are readily scalable and can be automated, making them highly efficient for industrial production. researchgate.netmdpi.com
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Risk of thermal runaway due to poor heat transfer; accumulation of hazardous reagents. | Excellent heat transfer minimizes exotherm risk; in-situ generation improves safety. vapourtec.commdpi.com |
| Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, and residence time. vapourtec.commdpi.com |
| Scalability | Scaling up can be complex and introduce new safety risks. | Easily scalable by extending operational time or using parallel reactors. researchgate.net |
| Efficiency | Can be time-consuming with lower space-time yields. | Higher throughput, potential for process automation, and reduced reaction times. niper.gov.in |
| Product Purity | Higher potential for side reactions (e.g., Wurtz coupling). | Improved selectivity and reduced by-products lead to higher purity. researchgate.netniper.gov.in |
Development of "Turbo Grignard Reagents" and Accelerated Systems
A significant breakthrough in Grignard chemistry has been the development of "Turbo Grignard reagents," which exhibit dramatically enhanced reactivity and functional group tolerance. rsc.orgnih.gov The archetypal Turbo Grignard reagent, isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), was developed by Knochel and co-workers. rsc.orgkanto.co.jp The simple addition of lithium chloride to the Grignard reagent breaks down the dimeric and oligomeric magnesium species that exist in solution, leading to the formation of more reactive monomeric magnesiates. rsc.orgnih.gov
This increased reactivity allows for halogen-magnesium exchange reactions to occur at much lower temperatures and with greater efficiency, even with substrates that are typically unreactive. rsc.org The enhanced nucleophilicity does not compromise the reagent's selectivity, permitting transformations on molecules with a wide array of sensitive functional groups. kanto.co.jp
In a related development, mixed lithium-magnesium amide bases, known as Knochel-Hauser bases (e.g., TMPMgCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidide), have proven to be highly effective for the regioselective deprotonation (metalation) of functionalized aromatic and heteroaromatic compounds. chem-station.com These bases possess high kinetic basicity and excellent solubility in THF, while generally avoiding side reactions common with other strong bases. wikipedia.org The development of these accelerated systems has vastly expanded the synthetic utility of organomagnesium reagents, enabling the preparation of complex and highly functionalized molecules under mild conditions. rsc.org
Future Directions in the Synthesis of Complex Molecular Architectures
The ongoing evolution of Grignard chemistry, driven by the principles of sustainability and efficiency, points toward exciting future applications in the construction of complex molecular architectures. This compound, in particular, serves not only as a classic Grignard reagent for forming carbon-carbon bonds but also as a key activator in novel catalytic systems. smolecule.comnih.gov
A prominent future direction lies in its application in transition-metal-catalyzed reactions. For instance, this compound is used to activate titanium(IV) isopropoxide (Ti(OiPr)4) in Kulinkovich-type cyclopropanation reactions. nih.gov This process generates a reactive titanacyclopropane intermediate that can react with alkenes, providing a powerful method for synthesizing substituted cyclopropanols and cyclopropylamines, which are valuable motifs in medicinal chemistry. nih.gov This methodology dramatically expands the scope of these reactions, as alkenes are more widely available than the esters typically required. nih.gov
Furthermore, the development of new Grignard reagents with improved properties and the application of organomagnesium compounds in fields like materials science are active areas of research. numberanalytics.com The unique reactivity of reagents like this compound will continue to be harnessed for the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. smolecule.com As chemists seek to build more intricate structures, the combination of Grignard reagents with other catalytic processes, such as iron-catalyzed cross-coupling, will likely provide new, powerful, and sustainable synthetic pathways. acs.org
Q & A
Q. How can researchers optimize the synthesis of cyclopentylmagnesium chloride for high-purity yields in Grignard reactions?
this compound is typically synthesized via the reaction of cyclopentyl chloride with magnesium metal in anhydrous solvents like THF or diethyl ether. Key parameters include:
- Solvent selection : THF (1M) enhances reaction homogeneity, while diethyl ether (2M) may reduce side reactions due to lower polarity .
- Magnesium activation : Pre-treatment with iodine or mechanical stirring improves reactivity by removing oxide layers .
- Temperature control : Maintain 35–40°C to avoid thermal decomposition of the Grignard reagent .
Validate purity via titration (e.g., Gilman test) and ¹H NMR (δ ~1.5–2.0 ppm for cyclopentyl protons) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves (tested against THF/ether penetration) and flame-resistant lab coats due to its pyrophoric nature .
- Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile solvents (e.g., THF) and HCl gas byproducts .
- Spill management : Quench residual reagent with isopropanol or dry ice, followed by dilute HCl .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Spectroscopic analysis : ¹H NMR in deuterated THF reveals characteristic resonances for the cyclopentyl group and Mg-bound chloride (absence of impurities at δ >3 ppm) .
- Titration methods : Use biphasic quenching with iodomethane to quantify active Mg content .
- Elemental analysis : Verify Cl:Mg stoichiometry via ICP-OES or gravimetric AgNO₃ precipitation .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound-mediated reactions be systematically analyzed?
Example: Cyclopropanation reactions with deuterated methylene chloride (CD₂Cl₂) produce bicyclo[3.1.0]hexane derivatives.
- Deuterium labeling : Synthesize deuterated this compound (e.g., α,α-d₂) to track stereoselectivity .
- NMR analysis : Compare ¹H and ²H NMR shifts (e.g., endo vs. exo protons at δ 0.15–0.30 ppm) to assign stereochemistry .
- Computational modeling : Use DFT to correlate transition-state geometries with experimental product ratios (e.g., 5:6 endo:exo selectivity) .
Q. What methodologies resolve contradictions in reaction data involving this compound?
Case study: Discrepancies in product distributions from methylene chloride reactions.
- Byproduct identification : GC-MS or HPLC isolates minor alkenes (e.g., 1-methylcyclopentene) formed via base-catalyzed isomerization .
- Kinetic profiling : Vary reaction times and temperatures to distinguish primary vs. secondary reaction pathways .
- Cross-validation : Compare organometallic routes (e.g., Li vs. Mg reagents) to confirm mechanistic hypotheses .
Q. How can computational chemistry enhance the design of this compound-based reactions?
- Reactivity prediction : Simulate frontier molecular orbitals (FMOs) to identify nucleophilic sites on the cyclopentyl ring .
- Solvent effects : MD simulations model THF’s coordination to Mg, influencing reagent stability and reaction rates .
- Transition-state analysis : IRC calculations map energy barriers for carbene insertion vs. elimination pathways .
Data Presentation Guidelines
- Tables : Summarize solvent-dependent reactivity (Table 1).
| Solvent | Concentration | Reaction Temp (°C) | Primary Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| THF | 1M | 35 | Bicyclohexane | 78 | |
| Diethyl ether | 2M | 40 | Methylcyclopentane | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
